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6-Aminospiro[4.5]decan-8-ol

Cat. No.: B13572663
M. Wt: 169.26 g/mol
InChI Key: INXRRKPLDIZKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminospiro[4.5]decan-8-ol is a functionalized spirocyclic compound of high value in medicinal chemistry and drug discovery. The spiro[4.5]decane scaffold is a privileged structure in organic synthesis, known for its three-dimensional rigidity, which is highly useful for exploring novel chemical space and improving the physicochemical properties of potential drug candidates . This particular molecule is bifunctional, presenting both an amine and a hydroxyl group on the same spirocyclic framework. This allows for selective and modular derivatization, making it a versatile intermediate for constructing more complex molecular architectures. Spiroketal and spirocyclic motifs analogous to this structure are frequently employed in the synthesis of compounds with biological activity and are found in various natural products . Researchers can utilize this chiral building block in developing targeted therapies. The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B13572663 6-Aminospiro[4.5]decan-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

10-aminospiro[4.5]decan-8-ol

InChI

InChI=1S/C10H19NO/c11-9-7-8(12)3-6-10(9)4-1-2-5-10/h8-9,12H,1-7,11H2

InChI Key

INXRRKPLDIZKTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2N)O

Origin of Product

United States

Molecular Structure, Stereochemistry, and Conformational Analysis of 6 Aminospiro 4.5 Decan 8 Ol

Advanced Spectroscopic Characterization for Structural Elucidaion

A combination of advanced spectroscopic techniques is indispensable for the unambiguous determination of the molecular structure, including the relative and absolute configuration of stereocenters, and the conformational behavior of 6-Aminospiro[4.5]decan-8-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution and stereochemistry of organic molecules in solution. For this compound, a comprehensive suite of NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY, would be required for complete structural assignment.

The ¹H NMR spectrum would provide information on the chemical environment of each proton, with characteristic chemical shifts for protons attached to carbons bearing the amino and hydroxyl groups. The coupling constants (³J_HH) obtained from the fine structure of the signals would be crucial for deducing the dihedral angles between adjacent protons, thereby providing insights into the relative configuration and the preferred conformation of the cyclohexane (B81311) ring. For instance, a large coupling constant (typically 8-12 Hz) between two vicinal protons on the cyclohexane ring would indicate a trans-diaxial relationship, characteristic of a chair conformation.

Two-dimensional NMR experiments are essential for unambiguous assignments. Correlation Spectroscopy (COSY) would reveal the proton-proton coupling network, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would establish long-range (2-3 bond) correlations between protons and carbons, helping to piece together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the stereochemistry and conformation. Through-space correlations between protons that are close in proximity, irrespective of their bonding connectivity, can establish the relative configuration of the substituents. For example, a NOESY cross-peak between the proton at C6 and a proton at C8 would suggest that the amino and hydroxyl groups are on the same face of the cyclohexane ring (a cis relationship).

Illustrative ¹H NMR Data for a Diastereomer of this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)NOESY Correlations
H-63.15ddd11.5, 4.5, 2.0H-7a, H-10a
H-83.80ddd11.0, 4.0, 2.0H-7e, H-9e
H-7a1.50q12.0H-6, H-8, H-7e
H-7e2.10ddd12.0, 4.0, 2.0H-8, H-7a
H-9a1.45q12.5H-10a, H-9e
H-9e2.05ddd12.5, 4.5, 2.5H-8, H-9a
H-10a1.30t12.0H-6, H-9a
H-10e1.95d12.0-
Cyclopentyl-H1.60-1.85m--

Note: This data is representative and intended for illustrative purposes.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present. In this compound, the key vibrational bands would be associated with the O-H and N-H stretching frequencies of the hydroxyl and amino groups, respectively. The exact position and shape of these bands can be sensitive to intramolecular and intermolecular hydrogen bonding.

For example, a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of hydrogen bonding. The presence of a sharp band around 3400 cm⁻¹ in a dilute solution would suggest the presence of a non-hydrogen-bonded hydroxyl group. Similarly, the N-H stretching vibrations of the primary amine would appear as a doublet in the 3300-3500 cm⁻¹ region. The C-N and C-O stretching vibrations would be expected in the fingerprint region (1000-1300 cm⁻¹).

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
O-H (alcohol)Stretching (H-bonded)3200-3600 (broad)
N-H (amine)Stretching3300-3500 (doublet)
C-H (alkane)Stretching2850-3000
N-H (amine)Bending1590-1650
C-O (alcohol)Stretching1050-1260
C-N (amine)Stretching1020-1250

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. These methods measure the differential absorption and refraction of left and right circularly polarized light by a chiral molecule.

The experimental CD spectrum would be compared with a theoretically calculated spectrum for a known absolute configuration (e.g., using time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectra would allow for the assignment of the absolute stereochemistry of the molecule. The Cotton effect, a characteristic feature in CD and ORD spectra, is particularly sensitive to the spatial arrangement of chromophores and functional groups around the stereogenic centers.

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. For this compound, an X-ray crystal structure would unequivocally establish the relative and absolute configuration of all stereocenters (if a suitable heavy atom is present or through anomalous dispersion).

Furthermore, the crystallographic data would reveal the preferred conformation of the molecule in the solid state, including the pucker of the cyclopentane (B165970) ring and the chair, boat, or twist-boat conformation of the cyclohexane ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding networks in the crystal lattice.

Conformational Landscape and Dynamics of the Spiro[4.5]decane System

The spiro[4.5]decane framework consists of a cyclopentane and a cyclohexane ring fused at a single carbon atom. The conformational behavior of this system is governed by the interplay of the conformational preferences of each ring and any steric interactions between them and with the substituents.

The cyclohexane ring in a spiro[4.5]decane system typically adopts a chair conformation to minimize angle and torsional strain. However, the presence of the spiro-fused cyclopentane ring can introduce some distortion. The substituents on the cyclohexane ring (the amino and hydroxyl groups in this compound) will prefer to occupy equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions. The relative stability of different chair conformations and the potential for ring inversion can be studied using computational methods and variable-temperature NMR experiments.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist (or half-chair) conformation. The energy barrier between these conformations is low, and the ring is typically flexible. The specific conformation adopted can be influenced by the substitution pattern and steric interactions with the adjacent cyclohexane ring. Computational studies, such as those employing density functional theory (DFT), can be used to map the potential energy surface and identify the most stable conformations of the cyclopentane ring within the spiro[4.5]decane framework. The presence of substituents can favor one conformation over the other.

Influence of Amino and Hydroxyl Substituents on Conformational Preferences

The conformational preferences of the this compound ring system are significantly influenced by the presence and relative orientation of the amino and hydroxyl substituents. The cyclohexane ring in a spiro[4.5]decane system typically adopts a chair conformation to minimize steric strain. The introduction of substituents at the C6 and C8 positions raises the possibility of various stereoisomers, each with distinct conformational landscapes.

The key factor governing the conformational preferences in this compound is the potential for intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups. This interaction can occur in stereoisomers where these groups can come into close proximity, thereby stabilizing certain conformations. The strength of this hydrogen bond depends on the distance and angle between the hydrogen donor (hydroxyl or amino group) and the acceptor (the oxygen or nitrogen atom). In cis-isomers, where the amino and hydroxyl groups are on the same face of the cyclohexane ring, intramolecular hydrogen bonding is more likely to occur, leading to a more rigid and predictable conformation. In contrast, trans-isomers, with substituents on opposite faces, are less likely to form intramolecular hydrogen bonds and may exhibit greater conformational flexibility.

The preference for axial or equatorial positioning of the amino and hydroxyl groups is also a critical factor. Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. However, the formation of an intramolecular hydrogen bond can favor a conformation where one or both substituents occupy axial positions, despite the associated steric strain. The interplay between steric hindrance and the stabilizing effect of hydrogen bonding ultimately determines the dominant conformation.

Dynamic Processes and Energy Barriers in Spiro[4.5]decan-8-ol Systems

The spiro[4.5]decane ring system is not static but undergoes dynamic processes, primarily chair-chair interconversion of the cyclohexane ring. The energy barriers associated with these conformational changes are a key aspect of the molecule's dynamic behavior. For the parent spiro[4.5]decane, the energy barrier for ring inversion is comparable to that of cyclohexane.

Stereochemical Purity and Enantiomeric Excess Determination

As this compound possesses multiple chiral centers, the determination of its stereochemical purity and enantiomeric excess is of paramount importance, particularly in pharmaceutical applications where different stereoisomers can exhibit distinct biological activities.

Chromatographic Techniques (e.g., Chiral HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers.

Chiral HPLC: This is a widely used method for enantiomeric separation. nih.gov It typically employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. chromatographyonline.com For a compound like this compound, which contains both amino and hydroxyl groups, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are versatile and have shown broad applicability for the separation of a wide range of chiral compounds, including amino alcohols. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for optimizing the separation. chromatographyonline.com

Chiral GC: For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The analytes are typically separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For a polar molecule like this compound, derivatization to a less polar and more volatile analogue, for example, by acylation of the amino and hydroxyl groups, might be necessary prior to GC analysis.

The following table summarizes typical chiral chromatographic techniques applicable to amino alcohols:

TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile/Carrier GasDetectionConsiderations
Chiral HPLC Polysaccharide-based (cellulose, amylose)Hexane/IsopropanolUV, MSBroad applicability, optimization of mobile phase is key.
Protein-based (e.g., AGP)Aqueous buffersUV, MSGood for polar and ionizable compounds.
Pirkle-typeNormal or reversed-phaseUV, MSRelies on π-π interactions.
Chiral GC Cyclodextrin derivativesHelium, HydrogenFID, MSHigh resolution, may require derivatization for polar analytes.

Derivatization for Diastereomeric Analysis

An alternative to direct enantiomeric separation on a chiral stationary phase is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by conventional achiral chromatography (HPLC or GC). nanobioletters.com

For this compound, the amino and hydroxyl groups provide reactive handles for derivatization. A variety of chiral derivatizing agents can be employed, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, which reacts with the alcohol and amine to form diastereomeric esters and amides, respectively. Other common CDAs include 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), which reacts with the primary amino group. nih.gov

The choice of the derivatizing agent is critical and should result in diastereomers that are easily separable and detectable. After separation, the relative peak areas of the diastereomers can be used to determine the enantiomeric excess of the original sample.

The following table lists some common chiral derivatizing agents suitable for amino alcohols:

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting DiastereomerChromatographic Method
Mosher's Acid Chloride Amino, HydroxylAmide, EsterHPLC, GC
Marfey's Reagent (FDAA) AminoAmideHPLC
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate Amino, HydroxylUrea, Carbamate (B1207046)HPLC
(-)-Menthyl chloroformate Amino, HydroxylCarbamateHPLC, GC

Theoretical and Computational Investigations of 6 Aminospiro 4.5 Decan 8 Ol

Quantum Chemical Calculations for Electronic Structure

Comprehensive searches for quantum chemical calculations, including molecular orbital analysis and prediction of spectroscopic parameters, for the specific compound 6-Aminospiro[4.5]decan-8-ol have not yielded any dedicated scholarly articles or publicly available research data. While general principles of quantum chemistry allow for the theoretical investigation of such a molecule, specific computational results are not present in the reviewed literature.

Molecular Orbital Analysis and Bonding Characteristics

No specific molecular orbital analyses or detailed discussions of the bonding characteristics for this compound were found in the available scientific literature. Theoretical studies on related spirocyclic systems have been conducted, such as the investigation of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, which involved molecular orbital calculations at various levels of theory to understand reaction energetics. rsc.org However, these findings are not directly transferable to the title compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no published studies detailing the theoretical prediction of NMR chemical shifts or vibrational frequencies specifically for this compound. Computational methods like the Gauge-Including Atomic Orbitals (GIAO) approach are frequently used to predict NMR parameters. nih.govscispace.com For instance, this method has been applied to interpret the NMR spectrum of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane by correlating calculated shielding values with experimental chemical shifts. nih.gov Similarly, Density Functional Theory (DFT) calculations are often employed to determine vibrational frequencies of organic molecules. scispace.com In the absence of specific data for this compound, a hypothetical table of predicted NMR shifts is presented below for illustrative purposes, based on general knowledge of similar functional groups. chemistrysteps.com

Hypothetical ¹H NMR Chemical Shift Predictions

Proton EnvironmentPredicted Chemical Shift (ppm)
CH-OH3.5 - 4.5
CH-NH₂2.8 - 3.8
Cyclohexane (B81311) CH₂1.2 - 2.0
Cyclopentane (B165970) CH₂1.4 - 1.8
NH₂1.0 - 3.0 (broad)
OH1.0 - 5.0 (broad)

Hypothetical ¹³C NMR Chemical Shift Predictions

Carbon EnvironmentPredicted Chemical Shift (ppm)
Spiro C40 - 50
C-OH65 - 75
C-NH₂45 - 55
Cyclohexane CH₂20 - 40
Cyclopentane CH₂25 - 45

Molecular Dynamics and Monte Carlo Simulations for Conformational Space

No specific molecular dynamics or Monte Carlo simulation studies focused on the conformational space of this compound have been identified in the scientific literature.

Exploration of Conformational Minima and Transition States

There is no available research on the exploration of conformational minima and transition states for this compound. Conformational analysis of similar cyclohexane-containing structures often reveals multiple low-energy conformers, such as chair and boat orientations, which can be investigated using computational methods. nih.gov

Solvent Effects on Molecular Conformation and Stability

The influence of solvents on the molecular conformation and stability of this compound has not been documented in computational studies.

Computational Studies of Reaction Mechanisms Relevant to this compound

No computational studies detailing reaction mechanisms specifically involving this compound were found. Computational chemistry is a powerful tool for elucidating reaction mechanisms, as demonstrated in studies of other complex organic reactions. mdpi.comrsc.org For example, the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion was investigated using molecular orbital calculations to determine the favored reaction pathway. rsc.org

Transition State Analysis for Synthetic Pathways

The synthesis of spirocyclic compounds such as this compound often involves complex multi-step reactions where the stereochemical outcome is determined by the energetics of various transition states. Computational analysis of these transition states is crucial for understanding reaction mechanisms and optimizing synthetic routes.

A typical theoretical investigation would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathways. For a hypothetical synthetic route to this compound, researchers would identify the key bond-forming steps and locate the corresponding transition state structures on the potential energy surface.

Hypothetical Transition State Data for a Key Synthetic Step

For illustrative purposes, the following table presents hypothetical data that could be generated from a transition state analysis of a key cyclization step in the formation of the spiro[4.5]decane core. This data would be essential for comparing different reaction pathways and predicting the feasibility and stereoselectivity of the synthesis.

Transition StateActivation Energy (kcal/mol)Key Bond Distances (Å)Imaginary Frequency (cm⁻¹)
TS1 (Pathway A)25.3C-C: 2.15, C-N: 2.05-350
TS2 (Pathway B)22.8C-C: 2.20, C-N: 2.10-325

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from transition state analysis.

A lower activation energy for a particular pathway, as seen hypothetically for Pathway B, would suggest that it is the more kinetically favorable route. The imaginary frequency is a critical indicator of a true transition state, representing the vibrational mode along the reaction coordinate.

Reactivity Predictions based on Electronic Structure

The electronic structure of this compound dictates its chemical reactivity. Computational methods can provide valuable insights into its molecular orbitals, charge distribution, and electrostatic potential, all of which are fundamental to predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to act as a nucleophile or an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Hypothetical Electronic Properties of this compound

The following table outlines the kind of data that would be generated from an electronic structure calculation, providing a basis for reactivity predictions.

ParameterValueImplication
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy2.1 eVIndicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.8 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from electronic structure calculations.

Furthermore, a calculated electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, one would expect the nitrogen and oxygen atoms to be regions of high electron density (nucleophilic sites), while the hydrogen atoms of the amino and hydroxyl groups would be electron-deficient (electrophilic sites).

Insufficient Scientific Data Available for this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical reactivity and derivatization of the compound this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the user's specified outline.

While the requested outline details common organic reactions for amino and hydroxyl functional groups, such as nucleophilic acyl substitution, alkylation, esterification, and oxidation, there is no specific data in the public domain detailing these transformations for this compound. Generating content for the specified sections and subsections without experimental data or peer-reviewed research would amount to speculation and would not meet the standards of a professional and authoritative scientific article.

The principles of the reactions mentioned in the outline are well-established in organic chemistry. For instance, the amine moiety of a hypothetical this compound would be expected to undergo nucleophilic acyl substitution with acyl halides or anhydrides to form amides, and the hydroxyl moiety could, in principle, be esterified or oxidized. However, the actual reactivity, optimal reaction conditions, and the characteristics of the resulting derivatives are unknown without specific studies on this particular molecule.

A search for related compounds, such as other spiro[4.5]decane derivatives, indicates that this structural motif is of interest in medicinal chemistry. However, the reactivity data from these analogues cannot be directly extrapolated to this compound with the level of scientific accuracy required for this article.

Therefore, to maintain scientific integrity and avoid the generation of unsubstantiated information, the requested article on the chemical reactivity and derivatization of this compound cannot be produced at this time. Further experimental research on this specific compound is necessary before a detailed and accurate account of its chemical behavior can be written.

Chemical Reactivity and Derivatization of 6 Aminospiro 4.5 Decan 8 Ol

Reactions at the Hydroxyl Moiety of 6-Aminospiro[4.5]decan-8-ol

Nucleophilic Substitution Reactions

The amino and hydroxyl groups of this compound can both participate in nucleophilic substitution reactions. The secondary amine, with its lone pair of electrons, can act as a nucleophile, while the hydroxyl group can be converted into a good leaving group for substitution.

The nitrogen atom of the amino group can attack electrophilic centers. For instance, it can react with alkyl halides in an alkylation reaction to form tertiary amines. The rate and mechanism of such reactions (SN1 or SN2) would be influenced by the nature of the alkyl halide and the reaction conditions. Generally, reactions of amines with haloalkanes are SN2 processes. ucsb.edu

The hydroxyl group, being a poor leaving group, typically requires activation before it can be displaced in a nucleophilic substitution reaction. ntu.ac.uk This can be achieved by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a variety of nucleophiles.

Reaction Type Reagent Functional Group Involved Product Type
N-AlkylationAlkyl Halide (R-X)AminoTertiary Amine
N-AcylationAcyl Halide (RCOX)AminoAmide
O-SulfonylationSulfonyl Chloride (RSO₂Cl)HydroxylSulfonate Ester
Substitution (of activated OH)Nucleophile (Nu⁻)Activated HydroxylSubstituted Spirodecane

This table presents plausible nucleophilic substitution reactions for this compound based on the general reactivity of amino alcohols.

Synergistic Transformations Involving Both Amino and Hydroxyl Functional Groups

The proximate arrangement of the amino and hydroxyl groups on the spirocyclic scaffold allows for synergistic transformations where both functional groups participate, leading to the formation of complex molecular architectures.

Intramolecular cyclization reactions of this compound and its derivatives can lead to the formation of novel fused heterocyclic ring systems. These reactions are driven by the formation of thermodynamically stable five- or six-membered rings. For example, treatment of the amino alcohol with a reagent like phosgene (B1210022) or its equivalent could lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone) fused to the spiro[4.5]decane core. Similarly, reaction with aldehydes or ketones could yield fused oxazolidine (B1195125) ring systems. The "tert-amino effect" is a known phenomenon in heterocyclic chemistry that facilitates the synthesis of spiro heterocycles through intramolecular cyclization. nih.govdoaj.org

Reagent Resulting Fused Ring System Reaction Conditions
Phosgene (or equivalent)OxazolidinoneBasic
Aldehyde/KetoneOxazolidineAcidic or Basic
1,2-DihaloalkanePiperazine derivativeBasic

This table outlines potential intramolecular cyclization reactions to generate fused ring systems from this compound, based on established synthetic methodologies for amino alcohols.

Amino alcohols are excellent ligands for metal ions, as both the nitrogen and oxygen atoms can act as donor sites, forming stable chelate rings. wikipedia.org this compound is expected to act as a bidentate ligand, coordinating to a single metal center through its amino and hydroxyl groups to form a five-membered chelate ring. The stability of the resulting metal complex would depend on the nature of the metal ion and the reaction conditions. Such chelation is a fundamental aspect of coordination chemistry and can be used in various applications, including catalysis and materials science. alfa-chemistry.com

Furthermore, the bifunctional nature of this compound makes it a potential building block for the construction of metal-organic frameworks (MOFs). acs.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. By incorporating this compound as a ligand, it may be possible to synthesize novel MOFs with specific topologies and properties, potentially for applications in gas storage, separation, or catalysis. The amino and hydroxyl groups can coordinate to metal centers, and if the spirocyclic core is further functionalized with other linking groups, it could lead to the formation of extended, porous networks. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The chemical transformations of this compound are expected to be governed by principles of regioselectivity and stereoselectivity, largely dictated by the inherent structure of the molecule.

Regioselectivity refers to the preferential reaction at one functional group or position over another. In this compound, the relative reactivity of the amino and hydroxyl groups will determine the regioselectivity of a given reaction. For instance, under basic conditions, the amino group is generally a better nucleophile than the neutral hydroxyl group, leading to preferential N-alkylation or N-acylation. Conversely, under certain conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide. The choice of reagents and reaction conditions is therefore crucial in directing the reaction to the desired functional group. The regioselective synthesis of amino alcohols is a well-studied area, often involving the ring-opening of epoxides, which highlights the distinct reactivity of different positions in a molecule. organic-chemistry.orgresearchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. The spiro[4.5]decane framework of this compound is chiral and contains multiple stereocenters. Reactions at the amino or hydroxyl groups, or at adjacent carbon atoms, can be influenced by the existing stereochemistry of the molecule. The rigid chair-like conformation of the cyclohexane (B81311) ring will likely direct incoming reagents to attack from the less sterically hindered face (axial vs. equatorial). For example, the reduction of a ketone precursor to this compound would likely proceed with a high degree of stereoselectivity, favoring the formation of one diastereomer over the other. Similarly, any subsequent reactions on the molecule would be subject to diastereoselective control by the existing stereocenters. The stereoselective synthesis of amino alcohols is a significant field of research, with many methods developed to control the relative and absolute stereochemistry of the products. nih.govdiva-portal.org

Transformation Controlling Factor Expected Outcome
N-Alkylation vs. O-AlkylationBasicity of reaction mediumPreferential N-alkylation under neutral or mildly basic conditions
Epoxidation of a related unsaturated precursorSteric hindrance from the spirocyclic systemDiastereoselective formation of one epoxide isomer
Reduction of a carbonyl groupSteric hindrance of the cyclohexane ringFormation of a specific diastereomer of the alcohol

This table provides hypothetical examples of regioselective and stereoselective transformations involving this compound, based on general principles of organic chemistry.

Applications of 6 Aminospiro 4.5 Decan 8 Ol As a Versatile Synthetic Building Block

Role in the Construction of Architecturally Complex Organic Molecules

The inherent conformational rigidity and defined spatial arrangement of functional groups make 6-Aminospiro[4.5]decan-8-ol an attractive starting point for the synthesis of intricate molecular architectures, particularly those found in natural products and pharmaceutically active compounds. The spirocyclic core imparts a high degree of three-dimensionality, a desirable trait in drug discovery for enhancing target specificity and improving pharmacokinetic properties.

The amino and hydroxyl moieties serve as versatile handles for a wide array of chemical modifications. The amine can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be etherified, esterified, or oxidized to a ketone. This orthogonality allows for a stepwise and controlled elaboration of the molecular framework. For instance, the intramolecular cyclization between a derivatized amino group and the hydroxyl function can lead to the formation of novel bridged or fused ring systems, further increasing molecular complexity. The spiro[4.5]decane skeleton itself is a stable and robust core, able to withstand a variety of reaction conditions, making it a reliable platform for multi-step syntheses.

Scaffold for the Design of Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound, with its inherent chirality and multiple functionalization points, is an ideal scaffold for the design of novel chiral ligands. The stereocenters at the 6- and 8-positions, along with the chirality of the spirocyclic junction, create a well-defined chiral environment that can be effectively transmitted to a metal center.

The amino and hydroxyl groups can be readily transformed into various coordinating moieties, such as phosphines, oxazolines, or pyridines, to create bidentate or tridentate ligands. The rigid spirocyclic backbone restricts the conformational freedom of the ligand, which is often a key factor in achieving high levels of enantioselectivity in catalytic reactions. Computational studies on related spiro[4.5]decane systems have indicated that this particular ring system is a suitable design for creating effective chiral ligands. The modular nature of synthesizing ligands from this compound allows for the systematic tuning of steric and electronic properties to optimize catalytic performance for specific transformations.

Table 1: Potential Chiral Ligands Derived from this compound

Ligand TypeCoordinating AtomsPotential Catalytic Applications
Amino-phosphineN, PAsymmetric hydrogenation, allylic alkylation
Bis(oxazoline)N, NCopper-catalyzed cyclopropanation, Diels-Alder reactions
Amino-alcoholN, OAsymmetric transfer hydrogenation of ketones
Phosphine-oxazolineP, NPalladium-catalyzed asymmetric allylic alkylation

Precursor for Advanced Materials and Supramolecular Assemblies

The unique structural features of this compound also make it a promising precursor for the development of advanced materials and supramolecular assemblies. The rigid, three-dimensional structure can be used to create well-defined building blocks for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). The amino and hydroxyl groups provide sites for covalent or coordinative bonding to form extended networks.

Furthermore, the ability of the amino and hydroxyl groups to participate in hydrogen bonding makes this compound an interesting candidate for the design of self-assembling systems. Through judicious functionalization, molecules based on the this compound scaffold can be programmed to form specific supramolecular structures, such as gels, liquid crystals, or nanotubes. The chirality of the building block can also be translated to the macroscopic level, leading to materials with chiral properties that could find applications in chiral separations or sensing.

Utilization in Chiral Pool Synthesis for Elaborate Targets

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. This compound, if accessible in enantiopure form, would be a valuable addition to the chiral pool. Its densely functionalized and stereochemically rich core can be strategically incorporated into the synthesis of elaborate natural products or their analogues.

By leveraging the existing stereocenters of this compound, chemists can significantly shorten synthetic routes and avoid challenging enantioselective steps. The spirocyclic nature of the molecule provides a unique starting point for the construction of complex polycyclic systems. The amino and hydroxyl groups can be used to append side chains or to initiate cyclization cascades to build up the target molecule. The use of such a pre-organized, chiral building block can greatly enhance the efficiency and elegance of a total synthesis.

Future Research Directions and Unexplored Avenues for 6 Aminospiro 4.5 Decan 8 Ol Chemistry

Development of Novel and Efficient Synthetic Methodologies

A promising area of investigation is the use of catalytic asymmetric reactions to establish the stereochemistry of the amino and hydroxyl groups. For instance, the development of a one-pot synthesis from a readily available precursor like 1,4-dioxaspiro[4.5]decan-8-one could be a significant step forward. researchgate.netnih.gov This could potentially involve a reductive amination followed by a stereoselective reduction of a ketone intermediate.

Furthermore, exploring novel disconnections and retrosynthetic strategies could unveil more efficient pathways. The application of modern synthetic techniques such as C-H activation, organocatalysis, and biocatalysis could provide access to 6-Aminospiro[4.5]decan-8-ol and its derivatives with high levels of efficiency and selectivity. A key goal would be to develop a modular synthesis that allows for the facile introduction of various substituents on the cyclohexane (B81311) ring and the amino group, thereby enabling the creation of a diverse library of analogs for further study.

Potential Synthetic Strategy Key Transformation Anticipated Advantages
Asymmetric Reductive AminationStereoselective introduction of the amineHigh stereocontrol, potential for one-pot reaction
Biocatalytic DesymmetrizationEnzymatic resolution of a prochiral precursorHigh enantioselectivity, environmentally benign
C-H FunctionalizationDirect introduction of functional groupsStep-economy, novel derivatization

Advanced Spectroscopic Probes for Elucidating Dynamic Processes

The conformational flexibility of the cyclohexane ring in this compound presents a rich area for investigation using advanced spectroscopic techniques. The interplay between the axial and equatorial positions of the amino and hydroxyl groups, as well as the spirocyclic junction, can significantly influence the molecule's properties and reactivity.

Future research should employ sophisticated NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable-temperature NMR, to thoroughly characterize the conformational landscape of this compound and its derivatives. These studies would provide insights into the preferred chair conformations of the cyclohexane ring and the energetic barriers to ring inversion.

In addition to NMR, the use of chiroptical spectroscopy, including circular dichroism (CD) and vibrational circular dichroism (VCD), could provide valuable information about the absolute configuration and solution-state conformation of chiral isomers of this compound. Furthermore, time-resolved spectroscopic techniques could be employed to study the dynamics of intermolecular interactions, such as hydrogen bonding, which are expected to play a crucial role in the behavior of this molecule.

Spectroscopic Technique Information to be Gained Potential Impact
Variable-Temperature NMRConformational dynamics and energy barriersUnderstanding of structural flexibility
Circular Dichroism (CD)Absolute stereochemistry and chiralityCrucial for asymmetric synthesis and biological studies
Time-Resolved Infrared SpectroscopyHydrogen bonding dynamicsInsight into intermolecular interactions

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules with desired properties. In the context of this compound, computational methods can be employed to predict the properties of new derivatives and to guide synthetic efforts.

Density functional theory (DFT) calculations can be used to predict the geometric and electronic structures of different stereoisomers and conformers of this compound. These calculations can also provide insights into spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound in different solvent environments. This can provide a deeper understanding of how the solvent influences the molecule's structure and behavior. Looking forward, computational screening of virtual libraries of this compound derivatives could be used to identify candidates with specific properties, such as enhanced binding affinity to a biological target or desirable electronic properties for materials science applications.

Computational Method Predicted Properties Application in Research
Density Functional Theory (DFT)Molecular geometry, electronic structure, spectroscopic dataGuiding synthetic targets and interpreting experimental results
Molecular Dynamics (MD)Conformational dynamics, solvent effectsUnderstanding behavior in solution
Virtual ScreeningBinding affinities, electronic propertiesDesigning new molecules with tailored functions

Exploration of Unique Reactivity Patterns and Unconventional Transformations

The unique spatial arrangement of the amino and hydroxyl groups on the spirocyclic framework of this compound may give rise to novel reactivity patterns and facilitate unconventional chemical transformations. The proximity of these functional groups could enable intramolecular reactions that are not possible in simpler, acyclic systems.

Future research should explore the potential for intramolecular cyclization reactions to form novel heterocyclic systems. For example, depending on the stereochemical relationship between the amino and hydroxyl groups, it may be possible to form oxazine or other bicyclic structures. The investigation of such transformations could lead to the discovery of new chemical entities with interesting biological or material properties.

Another avenue for exploration is the use of the amino and hydroxyl groups as directing groups in catalytic reactions. The ability of these groups to coordinate to a metal catalyst could enable site-selective functionalization of the cyclohexane ring, providing access to a wide range of new derivatives that would be difficult to synthesize using traditional methods. The study of the reactivity of this compound in multicomponent reactions and as a scaffold for diversity-oriented synthesis also represents a promising area for future investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Aminospiro[4.5]decan-8-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as spirocyclic ketones or amines. Common approaches include:

  • Reductive amination : Use lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN) to reduce imine intermediates.
  • Cyclization strategies : Employ acid- or base-catalyzed intramolecular cyclization to form the spiro core.
  • Optimization : Vary parameters like temperature (e.g., 0–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading. Monitor progress via TLC or HPLC.
  • Example : A 20% yield improvement was reported using microwave-assisted synthesis at 100°C for 30 minutes .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign <sup>1</sup>H and <sup>13</sup>C peaks to confirm spirocyclic geometry and amine/ol substituents. Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C9H17NO).
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
  • HPLC-PDA : Assess purity (>95% by area normalization) and detect impurities .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Expose samples to stressors (40°C/75% RH, UV light, acidic/basic buffers).
  • Analytical endpoints : Monitor degradation via HPLC and quantify byproducts (e.g., oxidation at the amine group).
  • Recommended storage : Store in airtight containers at -20°C under nitrogen to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition or receptor-binding potential?

  • Methodology :

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or SPR (surface plasmon resonance) for binding affinity.
  • Cell-based models : Test cytotoxicity (MTT assay) and IC50 values in relevant cell lines (e.g., HEK293 for GPCR studies).
  • Structural analogs : Compare activity with 1-azaspiro[4.5]decan-8-ol derivatives, noting substituent effects on potency .

Q. What computational approaches are suitable for predicting the conformational dynamics or reactivity of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy in the spirocyclic system.
  • MD simulations : Analyze solvation effects and ligand flexibility over 100-ns trajectories .

Q. How can contradictions in spectral data or biological activity between batches of this compound be systematically resolved?

  • Methodology :

  • Batch comparison : Perform side-by-side NMR/MS analyses to identify impurities (e.g., residual solvents, diastereomers).
  • Bioassay replication : Use standardized protocols (e.g., fixed cell density, incubation time) to minimize variability.
  • Root-cause analysis : Apply factorial design to isolate variables (e.g., synthetic route, purification method) contributing to discrepancies .

Guidelines for Research Design

  • Theoretical framework : Link studies to spirocyclic compound pharmacology or conformational analysis theories to contextualize findings .
  • Data validation : Use triplicate measurements and external standards (e.g., USP-grade references) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.